molecular formula C10H8O2 B1279542 3-Acetylbenzo[b]furan CAS No. 66611-15-2

3-Acetylbenzo[b]furan

Cat. No. B1279542
CAS RN: 66611-15-2
M. Wt: 160.17 g/mol
InChI Key: CHGABJRZTFUHDT-UHFFFAOYSA-N
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Description

3-Acetylbenzo[b]furan is a chemical compound that is part of the benzo[b]furan family. This family of compounds is characterized by a fused benzene and furan ring system, which can be modified in various ways to produce derivatives with different properties and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of 3-acetylbenzo[b]furan derivatives has been explored in the context of developing compounds with cysteinyl leukotriene receptor 2 antagonistic activity. These derivatives were prepared through a multi-step process starting with 3-aminobenzo[b]furans. The initial acylation step involved the use of 5-methylisoxazole-4-carboxylic acid chloride, followed by a basic cleavage of the isoxazole ring to yield the desired products . Another approach described the synthesis of 3-acetoacetylaminobenzo[b]furan derivatives, where the enol isomers were obtained as stable isomers due to the formation of hydrogen bonding between the enol hydroxyl group and the amidocarbonyl group . Additionally, a palladium-catalyzed annulation of o-alkynylphenols with aryl halides has been reported as an efficient synthetic pathway for the generation of 2,3-diarylbenzo[b]furan, which is structurally related to 3-acetylbenzo[b]furan .

Molecular Structure Analysis

The molecular structure of 3-acetylbenzo[b]furan derivatives is characterized by the presence of a modified triene system at the 3-position. The planarity of the C-2 substituent through the C-3 side chain in the enol compound suggests the existence of a modified conjugational triene system, which may influence the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzo[b]furan derivatives can be influenced by the position of substituents on the fused ring system. For instance, the acetylation of bz-halobenzofurans has been studied, revealing that acetylation occurs at positions activated by the furan ring. In some cases, diacetylation and halogen migration were observed, leading to the formation of haloketones, which could be further converted to carboxylic acids by the bromoform reaction .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-acetylbenzo[b]furan are not detailed in the provided papers, the general properties of benzo[b]furan derivatives can be inferred. These compounds typically exhibit planarity due to the conjugated system within the fused rings, which can affect their electronic properties and reactivity. The presence of functional groups such as acetyl or amino groups can also influence properties like solubility, boiling and melting points, and stability .

Scientific Research Applications

Synthesis of Novel Compounds

3-Acetylbenzo[b]furan derivatives are utilized in synthesizing various novel compounds, demonstrating a range of biological activities. For instance, derivatives of 3-acetylbenzo[b]furan are involved in the creation of novel azines, azolotriazines, and other heterocyclic compounds with potential pharmaceutical applications (Sanad & Mekky, 2018). Similarly, other studies have synthesized new chemical entities using furan derivatives, contributing to the field of medicinal chemistry and drug development (Kumar et al., 2017).

Antimicrobial and Antioxidant Activities

Research has explored the antimicrobial and antioxidant properties of furan-based compounds. For instance, a study synthesized furan-based imidazolones, showcasing their effectiveness against various microbial strains and their potential as antioxidants (Chandrashekarachar et al., 2016).

Pharmacological Applications

3-Acetylbenzo[b]furan derivatives have been evaluated for their pharmacological potential. Research has demonstrated the application of these compounds in treating conditions like type 2 diabetes, where they exhibit inhibitory activity against specific enzymes related to the disease (Mphahlele et al., 2020).

Synthesis of Functionalized Benzo[b]furans

Studies have developed methods for the synthesis of functionalized benzo[b]furans, which are crucial in pharmaceutical and organic chemistry. For example, a one-pot approach for synthesizing 2,3-diarylbenzo[b]furan derivatives has been developed, showcasing the versatility of these compounds in chemical synthesis (Singh et al., 2018).

Antiproliferative Agents in Cancer Research

Some studies have synthesized and evaluated 3-functionalized benzo[b]furans as antiproliferative agents, particularly against human melanoma cell lines. These compounds have shown promise in inhibiting cell division and inducing apoptosis in cancer cells (Kwiecień et al., 2019).

Material Science and Electronics

In material science, derivatives of 3-Acetylbenzo[b]furan have been utilized in organic electronics, such as in the fabrication of organic thin film transistors, demonstrating their versatility beyond biomedical applications (Zhao et al., 2017).

Safety And Hazards

In case of eye contact with 3-Acetylbenzo[b]furan, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . If inhaled, remove from exposure and lie down .

properties

IUPAC Name

1-(1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGABJRZTFUHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461162
Record name 3-Acetylbenzo[b]furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylbenzo[b]furan

CAS RN

66611-15-2
Record name 3-Acetylbenzo[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzofuran-3-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

A mixture of 1-(2-methoxyphenyl)propan-2-one (77.2 g) and dimethylformamide dimethyl acetal (137.5 g) was stirred at 80° C. under nitrogen for 4 hours, then concentrated in vacuo to leave a viscous oil. The oil was dissolved in dichloromethane (620 ml) then the stirred solution was cooled to 0° C. Boron tribromide (1M solution in dichloromethane, 800 ml) was added dropwise over 1.75 hours at 0°-5° C., then the mixture was stirred at 0°-5° C. for a further 1.5 hours and poured onto an excess of ice and saturated aqueous sodium hydrogen carbonate solution. Solid sodium hydrogen carbonate was added in portions with occasional stirring until effervescence ceased. The product was extracted into dichloromethane (3×600 ml) then the combined extracts were washed with water (2×600 ml), dried (Na2SO4), and the solvent removed in vacuo to leave 3-acetylbenzo[b]furan as a brown oil (78.9 g).
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77.2 g
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137.5 g
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Synthesis routes and methods II

Procedure details

A mixture of 1-(2-methoxyphenyl)propan-2-one (10 g) and dimethylformamide dimethyl acetal (17.8 g) was stirred at 80° C, under nitrogen for 4 hours, then concentrated in vacuo to leave a viscous oil. The oil was disolved in dichloromethane (80 ml), and the solution was stirred and cooled in an ice-bath while boron tribromide (1M solution in dichloromethane; 104 ml) was added dropwise over 15 minutes. When the addition was complete, the mixture was stirred, with ice-cooling, for a further 1.5 hours, then it was poured into an excess of ice and saturated aqueous sodium hydrogen carbonate solution. The product was extracted into dichloromethane (3×200 ml) and the combined extracts were washed with water (2×200 ml), dried (Na2SO4), and the solvent removed in vacuo to leave 3-acetylbenzo[b]furan as a dark red oil (4.25 g).
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10 g
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17.8 g
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104 mL
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Synthesis routes and methods III

Procedure details

A solution of 2-methoxyphenylacetone (5 g, 30.5 mmol) in N,N-dimethylformamide dimethyl acetal (8.7 ml, 73.1 mmol) was stirred at 80° C. for 4 hours. The mixture was concentrated under vacuum. The resulting residue was dissolved in dichloromethane (40 ml), cooled to 0° C. and treated with a solution of boron tribromide (5 ml, 52.9 mmol) in dichloromethane (10 ml). After stirring at 0° C. for 1 hour, additional boron tribromide (5 ml, 52.9 mmol) was added. The mixture was stirred at 0° C. for 10 more minutes and was poured into a mixture of ice and saturated aqueous sodium bicarbonate. The resulting mixture was extracted with dichloromethane three times. The combined organic extracts were washed with water once and dried over anhydrous sodium sulfate to give 3-acetylbenzofuran (4.7 g, 96%, 94.5% AUC HPLC): 1H NMR (300 MHz, CDCl3) δ 8.16-8.19 (m, 2H), 7.44-7.48 (m, 1H), 7.29-7.32 (m, 2H), 2.50 (s, 3H).
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5 g
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8.7 mL
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5 mL
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10 mL
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5 mL
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Synthesis routes and methods IV

Procedure details

A solution of 1-benzofuran-3-yl-2-bromo-ethanone (Intermediate I1) (commercially available from Maybridge) (2.1 g, 8.8 mmol) in toluene at reflux was treated with tributyltin hydride (2.9 mL, 10.6 mmol) and 2,2′-azobisisobutyronitrile (AIBN, catalyst) for 2 h. The mixture was cooled to rt and concentrated onto silica gel under reduced pressure. The product was eluted from a column of silica gel with 5% EtOAc: hexane to give 1-benzofuran-3-yl-ethanone (Intermediate I2) as an oil, 1.45 g (99%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Ando, Y Kawamura, Y Akai, J Kunitomo… - Organic & …, 2008 - pubs.rsc.org
Several 2-alkylcarbamoyl-1-alkylvinylbenzo[b]furans were designed to find a selective leukotriene B4 (LTB4) receptor antagonist. 2-(2-Alkylcarbamoyl-1-alkylvinyl)benzo[b]furans …
Number of citations: 72 pubs.rsc.org

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